An In-depth Technical Guide to Ethyl 7-bromo-5-fluorobenzofuran-2-carboxylate: Synthesis, Properties, and Medicinal Chemistry Applications
An In-depth Technical Guide to Ethyl 7-bromo-5-fluorobenzofuran-2-carboxylate: Synthesis, Properties, and Medicinal Chemistry Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzofuran derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry and drug discovery.[1][2] Their unique structural framework, consisting of a fused benzene and furan ring, serves as a versatile scaffold for the development of novel therapeutic agents with a wide spectrum of pharmacological activities.[3][4] These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][4] The biological efficacy of benzofuran derivatives is often dictated by the nature and position of substituents on the bicyclic core. This guide focuses on a specific, synthetically accessible derivative, Ethyl 7-bromo-5-fluorobenzofuran-2-carboxylate, providing a comprehensive overview of its chemical attributes, a robust synthetic protocol, and its potential applications in modern drug development.
Chemical Structure and Physicochemical Properties
The foundational step in understanding any chemical entity is the precise definition of its structure. The canonical SMILES (Simplified Molecular-Input Line-Entry System) for Ethyl 7-bromo-5-fluorobenzofuran-2-carboxylate is CCOC(=O)c1cc2c(Br)cc(F)cc2o1 . This notation unambiguously describes the connectivity of the atoms within the molecule.
A two-dimensional representation of the structure is provided below:
Caption: 2D Structure of Ethyl 7-bromo-5-fluorobenzofuran-2-carboxylate
Key physicochemical properties are summarized in the table below for quick reference.
| Property | Value | Source |
| CAS Number | 1259929-80-0 | [5] |
| Molecular Formula | C₁₁H₈BrFO₃ | [5] |
| Molecular Weight | 287.08 g/mol | [5] |
| Canonical SMILES | CCOC(=O)c1cc2c(Br)cc(F)cc2o1 | Derived from IUPAC name |
Synthesis of Ethyl 7-bromo-5-fluorobenzofuran-2-carboxylate
The synthesis of substituted benzofuran-2-carboxylates is a well-established area of organic chemistry, with several reliable methods available.[6][7][8] A common and effective strategy involves the reaction of a substituted salicylaldehyde with an α-haloacetate ester in the presence of a base.[9][10] This approach, often referred to as the Perkin reaction or a related variant, provides a direct route to the desired benzofuran scaffold.
Proposed Synthetic Workflow
The proposed synthesis of Ethyl 7-bromo-5-fluorobenzofuran-2-carboxylate commences with the commercially available 3-bromo-5-fluorosalicylaldehyde. This starting material contains the requisite bromine and fluorine substituents at the correct positions for the target molecule.
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol
Materials:
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3-Bromo-5-fluorosalicylaldehyde
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Ethyl bromoacetate
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Potassium carbonate (anhydrous)
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Acetonitrile (anhydrous)
-
Ethyl acetate
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
Procedure:
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To a solution of 3-bromo-5-fluorosalicylaldehyde (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add ethyl bromoacetate (1.2 eq) dropwise to the reaction mixture.
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Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure Ethyl 7-bromo-5-fluorobenzofuran-2-carboxylate.
This protocol is adapted from established procedures for the synthesis of similar benzofuran-2-carboxylates.[9][10] The choice of a carbonate base and a polar aprotic solvent like acetonitrile is standard for facilitating the initial O-alkylation followed by the intramolecular cyclization.
Spectroscopic Characterization
The structural confirmation of the synthesized Ethyl 7-bromo-5-fluorobenzofuran-2-carboxylate would be achieved through a combination of standard spectroscopic techniques.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), as well as distinct aromatic protons. The coupling patterns and chemical shifts of the aromatic protons will be crucial for confirming the 7-bromo-5-fluoro substitution pattern.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display resonances for all eleven carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the benzofuran core. The carbon-fluorine and carbon-bromine couplings can provide further structural confirmation.
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Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (287.08 g/mol ). The isotopic pattern of the molecular ion, with the characteristic M and M+2 peaks in an approximate 1:1 ratio, will confirm the presence of a single bromine atom.
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Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹) and C-O stretching frequencies, as well as aromatic C-H and C=C stretching vibrations.
Applications in Drug Discovery and Medicinal Chemistry
The benzofuran scaffold is a well-recognized "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[2][3][4] The introduction of halogen atoms, such as bromine and fluorine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Halogens can influence lipophilicity, metabolic stability, and binding interactions with target proteins.
Caption: Diverse biological activities of the benzofuran scaffold.
Derivatives of benzofuran have shown promise in a variety of therapeutic areas:
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Anticancer Activity: Numerous studies have highlighted the potential of benzofuran derivatives as anticancer agents.[1] These compounds can exert their effects through various mechanisms, including the inhibition of tubulin polymerization, topoisomerase, and protein kinases. The specific substitution pattern on the benzofuran ring plays a critical role in determining the potency and selectivity of these compounds.
-
Antimicrobial and Antifungal Activity: The benzofuran nucleus is a key component of several natural and synthetic antimicrobial agents.[1] For instance, some substituted benzofurans have demonstrated significant activity against a range of bacterial and fungal pathogens.
-
Anti-inflammatory and Analgesic Properties: Certain benzofuran derivatives have exhibited anti-inflammatory and analgesic effects, suggesting their potential for the development of new treatments for pain and inflammatory disorders.[1]
Given the established biological activities of the benzofuran class of compounds, Ethyl 7-bromo-5-fluorobenzofuran-2-carboxylate represents a valuable building block for the synthesis of novel drug candidates. The presence of both bromine and fluorine atoms offers opportunities for further chemical modification through cross-coupling reactions, enabling the generation of diverse chemical libraries for high-throughput screening and lead optimization.
Conclusion
Ethyl 7-bromo-5-fluorobenzofuran-2-carboxylate is a halogenated benzofuran derivative with significant potential as a scaffold in medicinal chemistry. This guide has provided a detailed overview of its chemical structure, a reliable synthetic protocol, and a summary of the broad pharmacological potential of the benzofuran class of compounds. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents. The continued exploration of substituted benzofurans, such as the title compound, is a promising avenue for the discovery of new and effective treatments for a wide range of human diseases.
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